molecular formula C20H16O6 B104357 Erysubin B CAS No. 221150-19-2

Erysubin B

Cat. No.: B104357
CAS No.: 221150-19-2
M. Wt: 352.3 g/mol
InChI Key: OVLQTBOVUNAVGU-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Erysubin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for the reduction of this compound.

    Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced isoflavonoid compounds.

Comparison with Similar Compounds

Erysubin B is unique due to its prenylated isoflavonoid structure and its dual activity in inhibiting α-glucosidase and stimulating insulin secretion . Similar compounds include:

This compound stands out due to its specific combination of antioxidant, antibacterial, and anti-diabetic properties, making it a valuable compound in various scientific research fields.

Properties

IUPAC Name

5-hydroxy-2-(hydroxymethyl)-7-(4-hydroxyphenyl)-2-methylpyrano[3,2-g]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O6/c1-20(10-21)7-6-13-15(26-20)8-16-17(18(13)23)19(24)14(9-25-16)11-2-4-12(22)5-3-11/h2-9,21-23H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLQTBOVUNAVGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101114188
Record name (-)-5-Hydroxy-2-(hydroxymethyl)-7-(4-hydroxyphenyl)-2-methyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221150-19-2
Record name (-)-5-Hydroxy-2-(hydroxymethyl)-7-(4-hydroxyphenyl)-2-methyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221150-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-5-Hydroxy-2-(hydroxymethyl)-7-(4-hydroxyphenyl)-2-methyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101114188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the chemical structure of Erysubin B and where was it found?

A1: this compound is a flavonoid with the chemical name 5,4′-dihydroxy-6″-hydroxymethyl-6″-methylpyrano[2″,3″:6,7]isoflavone. [] It was isolated from the stem bark of Erythrina caffra along with six other flavonoids, three of which were new discoveries. []

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